molecular formula C17H24N4O5 B5428816 N~2~-{[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide

N~2~-{[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide

Cat. No.: B5428816
M. Wt: 364.4 g/mol
InChI Key: FSFCBNUKKLCABR-UHFFFAOYSA-N
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Description

“N~2~-{[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide” is a chemical compound with the CAS Number: 1042697-82-4 . Its IUPAC name is [1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid . The molecular weight of this compound is 308.33 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) are stable and easy-to-handle powders that react with a variety of alkyl halides and sulfonates to afford substituted products in good yields . The products were transformed into N-alkylacetamides after p-methoxybenzyloxycarbonyl (Moz) or 2,4-dimethoxybenzyloxycarbonyl (Dmoz) cleavage under mild acidic conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O5/c1-21-12-5-3-4-10(14(12)22-2)9-17-7-6-16-15(20)11(17)8-13(18)19/h3-5,11H,6-9H2,1-2H3,(H,16,20)(H,18,19) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds such as p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) have been reported to react with a variety of alkyl halides and sulfonates to afford substituted products .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 308.33 . Other physical and chemical properties specific to “this compound” are not available in the current literature.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5/c1-25-13-5-3-4-11(16(13)26-2)10-21-7-6-19-17(24)12(21)8-15(23)20-9-14(18)22/h3-5,12H,6-10H2,1-2H3,(H2,18,22)(H,19,24)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFCBNUKKLCABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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